![molecular formula C16H10F6O4 B2378474 4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol CAS No. 134151-65-8](/img/structure/B2378474.png)
4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane ring and two phenol groups connected via ether linkages. This compound is notable for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol typically involves the reaction of hexafluorocyclobutane derivatives with phenol under controlled conditions. One common method includes the use of a catalyst to facilitate the etherification process, where the hexafluorocyclobutane derivative reacts with phenol to form the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete reaction and high yield. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro- and halogenated derivatives of the original compound.
科学研究应用
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins due to its thermal stability and chemical resistance.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
作用机制
The mechanism of action of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with oxidative stress pathways, providing protective effects against oxidative damage.
相似化合物的比较
Similar Compounds
- 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]dibenzoic acid
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Uniqueness
4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is unique due to its combination of high thermal stability, chemical resistance, and the presence of both phenol and hexafluorocyclobutane groups. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
属性
IUPAC Name |
4-[1,2,2,3,3,4-hexafluoro-4-(4-hydroxyphenoxy)cyclobutyl]oxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O4/c17-13(18)14(19,20)16(22,26-12-7-3-10(24)4-8-12)15(13,21)25-11-5-1-9(23)2-6-11/h1-8,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYIEGJJYBHJHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B2378391.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)
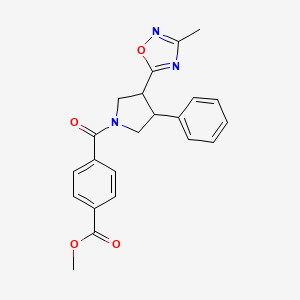
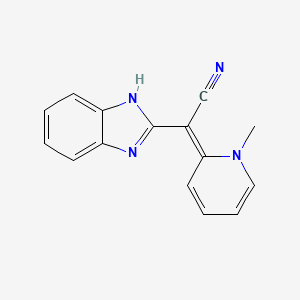
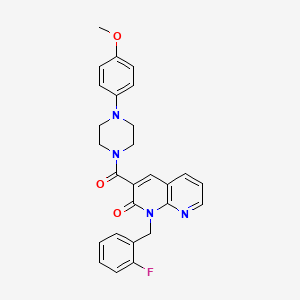
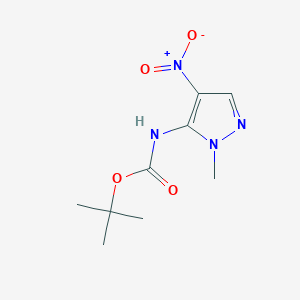
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2378406.png)
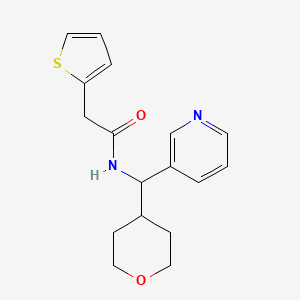
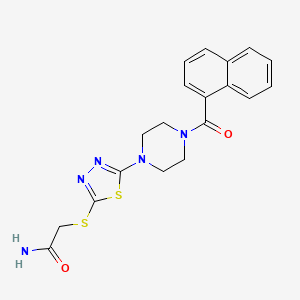
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)
